Bis(fluoren-9-yl)ether
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Overview
Description
Bis(fluoren-9-yl)ether is an organic compound characterized by the presence of two fluorenyl groups connected by an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(fluoren-9-yl)ether typically involves the reaction of fluorenone with phenol under acidic conditions. Various catalysts, such as inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids, can be used to facilitate this reaction . The reaction conditions often include elevated temperatures and the presence of co-catalysts like thiol or thioglycolic acid to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. Recycling of catalysts and solvents is also a key consideration to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(fluoren-9-yl)ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl groups to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenone derivatives, while substitution reactions can introduce a variety of functional groups onto the fluorenyl rings, leading to a diverse array of products.
Scientific Research Applications
Bis(fluoren-9-yl)ether has found applications in several scientific research areas:
Biology: The compound’s unique structural properties make it a useful probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Bis(fluoren-9-yl)ether exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various products through its reactive fluorenyl groups. In biological systems, its interactions with molecular targets can influence cellular processes and pathways, although the exact mechanisms are still under investigation.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: This compound is structurally similar but contains hydroxyl groups instead of an ether linkage.
Fluoren-9-ylidene malonate-derived bis(oxazoline): Another related compound used in asymmetric catalysis.
Uniqueness
Bis(fluoren-9-yl)ether is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
9-(9H-fluoren-9-yloxy)-9H-fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECVHBQQFSEAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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